Cycloheptyl-(6-phenyl-pyridin-3-ylmethyl)-amine
Description
Cycloheptyl-(6-phenyl-pyridin-3-ylmethyl)-amine (CAS: 179055-41-5, C₁₉H₂₄N₂, MW: 280.41 g/mol) is a pyridine-derived amine featuring a cycloheptyl group attached via a methylene bridge to the pyridine ring, which is further substituted with a phenyl group at the 6-position (Figure 1). Its structural uniqueness lies in the combination of a seven-membered cycloalkyl ring and a phenyl-pyridine hybrid scaffold, which may influence its physicochemical and biological properties .
Properties
IUPAC Name |
N-[(6-phenylpyridin-3-yl)methyl]cycloheptanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-2-7-11-18(10-6-1)20-14-16-12-13-19(21-15-16)17-8-4-3-5-9-17/h3-5,8-9,12-13,15,18,20H,1-2,6-7,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWFJPOZSJUULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CN=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl-(6-phenyl-pyridin-3-ylmethyl)-amine typically involves multi-step organic reactions. One common method involves the reaction of cycloheptyl bromide with 6-phenyl-pyridin-3-ylmethyl-amine under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl-(6-phenyl-pyridin-3-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound derivatives with altered amine groups.
Scientific Research Applications
Synthesis and Properties
The synthesis of Cycloheptyl-(6-phenyl-pyridin-3-ylmethyl)-amine typically involves multi-step organic reactions. A common method includes the reaction of cycloheptyl bromide with 6-phenyl-pyridin-3-ylmethyl-amine under basic conditions, often utilizing solvents like dichloromethane or toluene. Potassium carbonate or sodium hydroxide serves as the base to facilitate this reaction.
Chemistry
This compound is utilized as a building block in synthesizing more complex organic molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways.
Biology
In biological research, this compound has been investigated for its potential interactions with biomolecules. Studies have suggested that it may influence enzyme activity and receptor interactions, making it a candidate for further exploration in biochemical pathways.
Medicine
The compound is being explored for its therapeutic properties. It has potential applications as a precursor in drug development, particularly in creating medications targeting specific diseases. Notably, it has been associated with the inhibition of plasma kallikrein, which is relevant in treating disorders like hereditary angioedema and diabetic retinopathy .
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Inhibition of Plasma Kallikrein | Potential use in treating edema-related diseases such as hereditary angioedema. |
| Antitubercular Activity | Investigated for its efficacy against Mycobacterium tuberculosis strains. |
| Fluorescent Properties | Explored as a scaffold for fluorescent probes due to its high quantum yield. |
Case Study: Antitubercular Activity
A series of compounds related to this compound have shown promising antitubercular activity. Initial structure–activity relationship (SAR) studies indicated that modifications could enhance potency against clinical strains of Mycobacterium tuberculosis without cross-resistance to conventional drugs . This suggests a novel mechanism of action that warrants further investigation.
Mechanism of Action
The mechanism of action of Cycloheptyl-(6-phenyl-pyridin-3-ylmethyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound is compared to analogs with modifications in three key regions:
Cycloalkyl Group : Size (cyclopropyl, cyclohexyl, cycloheptyl).
Pyridine Substituents : Electron-withdrawing (e.g., trifluoromethyl, bromo) vs. electron-donating (e.g., phenyl).
Heterocyclic Core : Pyridine vs. thiophene derivatives.
Table 1: Key Physicochemical Comparisons
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | logP* (Predicted) |
|---|---|---|---|---|
| Cycloheptyl-(6-phenyl-pyridin-3-ylmethyl)-amine | C₁₉H₂₄N₂ | 280.41 | 6-phenyl, cycloheptyl | 4.8 |
| Cyclohexyl-(6-phenyl-pyridin-3-ylmethyl)-amine | C₁₈H₂₂N₂ | 266.39 | 6-phenyl, cyclohexyl | 4.2 |
| Cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine | C₁₀H₁₁F₃N₂ | 216.21 | 6-CF₃, cyclopropyl | 2.9 |
| (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine | C₉H₁₃BrN₂ | 245.12 | 6-Br, isopropyl | 2.5 |
| Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine (BF10114) | C₁₈H₂₃NS | 285.45 | Thiophene core, 5-phenyl | 5.1 |
*Predicted using Lipinski’s rule-based calculations.
Key Observations :
- Cycloalkyl Size : The cycloheptyl group in the target compound increases molecular weight and logP (4.8) compared to cyclohexyl (logP 4.2) and cyclopropyl (logP 2.9) analogs, suggesting enhanced lipophilicity and membrane permeability .
Antifungal and Antiproliferative Activity
- Cycloheptyl-thiophene derivatives (e.g., 2r in ) demonstrated superior antiproliferative activity compared to cyclohexyl analogs, highlighting the role of ring size in bioactivity .
Receptor Binding and Selectivity
Biological Activity
Cycloheptyl-(6-phenyl-pyridin-3-ylmethyl)-amine is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its structure suggests that it may interact with various biological targets, leading to a range of pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound consists of a cycloheptyl group linked to a 6-phenyl-pyridine moiety. This unique structure allows for potential interactions with biological molecules, such as enzymes and receptors. The compound's ability to modulate these interactions is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various physiological effects. The exact pathways involved are still under investigation, but preliminary studies indicate that the compound may influence signaling pathways relevant to cancer and bacterial infections .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. In vitro tests have shown that it exhibits significant activity against several pathogenic bacteria. For instance:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 45 µg/mL |
| K. pneumoniae | 50 µg/mL |
These results suggest that the compound could serve as a potential lead in developing new antibacterial agents .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 225 |
| HCT116 (Colon cancer) | 150 |
| U87 MG (Glioblastoma) | 200 |
| A549 (Lung cancer) | 175 |
The compound appears to induce apoptosis in cancer cells, as evidenced by changes in cell morphology and viability at increasing concentrations . Additionally, it has been shown to inhibit key signaling pathways associated with tumor growth, making it a candidate for further development in cancer therapy.
Case Studies
- Antibacterial Efficacy Study : A study conducted on the antibacterial activity of this compound found that it was effective against multi-drug resistant strains of bacteria, suggesting its potential use in treating infections where conventional antibiotics fail .
- Cancer Treatment Research : In a preclinical trial involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study indicated that the compound could effectively halt cell cycle progression at the S phase, leading to increased apoptosis rates .
Q & A
Q. What synthetic methodologies are recommended for preparing cycloheptyl-containing amine derivatives with aromatic substituents?
- Methodological Answer : Cycloheptyl-amine derivatives can be synthesized via multi-step organic reactions, including reductive amination, nucleophilic substitution, or cross-coupling strategies. For example, enzymatic pathways using modified alcohol dehydrogenases and amine dehydrogenases (as described in bio-inspired amine synthesis) enable efficient conversion of alcohols to amines with high stereoselectivity . Additionally, multi-component reactions, such as those involving thiophene or pyridine intermediates (e.g., cycloheptyl-[b]thiophene derivatives), may serve as precursors for functionalization . Key steps often involve protecting group strategies (e.g., Fmoc, TBS) to manage reactivity .
Q. How can the structure of cycloheptyl-(6-phenyl-pyridin-3-ylmethyl)-amine be confirmed experimentally?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for stereochemical assignments .
- Spectroscopy : H/C NMR for verifying substituent positions (e.g., coupling constants for trans-bicyclo[3.3.0]octane systems) .
- Mass spectrometry (ESI or HRMS) : Validate molecular weight and fragmentation patterns, as demonstrated in palau’amine synthesis .
Q. What in vitro assays are suitable for preliminary biological evaluation of cycloheptyl-amine derivatives?
- Methodological Answer :
- Antifungal activity : Screen against Candida albicans using broth microdilution assays, comparing MIC (minimum inhibitory concentration) values to reference compounds like fluconazole .
- Antiproliferative assays : Use MTT or SRB assays on cancer cell lines, with SAR (structure-activity relationship) analysis to identify active motifs (e.g., cycloheptyl-thiophene derivatives showed enhanced activity in similar studies) .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing polycyclic amine derivatives be addressed?
- Methodological Answer :
- Lithium coordination : Utilize LHMDS (lithium hexamethyldisilazide) to enforce proximity between nucleophilic and electrophilic centers via chelation, enabling transannular cyclization (e.g., trans-bicyclo[3.3.0]octane formation in palau’amine synthesis) .
- DFT calculations : Model transition states to predict stereochemical outcomes, as applied to optimize cascade cyclization reactions .
- Chiral auxiliaries : Introduce temporary stereochemical control via enantioselective catalysts or resolving agents .
Q. What strategies resolve contradictions in biological activity data among structurally similar amine derivatives?
- Methodological Answer :
- SAR-driven redesign : Systematically modify substituents (e.g., replacing phenyl with pyridyl groups) and re-test to isolate key pharmacophores. For instance, cycloheptyl-thiophene derivatives outperformed cyclohexyl analogs in antiproliferative assays .
- Metabolic profiling : Assess stability in biological matrices (e.g., liver microsomes) to rule out false negatives from rapid degradation .
- Co-crystallization studies : Identify target binding modes using X-ray structures of ligand-protein complexes .
Q. How can cascade cyclization reactions be optimized for constructing complex polycyclic amine systems?
- Methodological Answer :
- Precursor design : Incorporate electron-withdrawing groups (e.g., trifluoroacetyl) to stabilize intermediates during cyclization .
- Stepwise protonation : Use acetic acid to selectively protonate intermediates, preventing over-reduction or side reactions (e.g., in palau’amine’s ABDE ring formation) .
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance anion stability, while additives like HMPA (hexamethylphosphoramide) improve reaction yields .
Q. What computational tools aid in predicting reaction pathways for amine synthesis?
- Methodological Answer :
- DFT-based mechanistic studies : Simulate reaction coordinates (e.g., N-N bond cleavage, intramolecular SN2) to identify energy barriers and optimize conditions .
- Docking simulations : Predict binding affinities for target proteins (e.g., immunosuppressive activity in palau’amine analogs) .
- Machine learning : Train models on reaction databases to predict feasible synthetic routes for novel amines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
